molecular formula C10H6BrNO2 B11781591 7-Bromo-2-methylquinoline-5,8-dione

7-Bromo-2-methylquinoline-5,8-dione

Cat. No.: B11781591
M. Wt: 252.06 g/mol
InChI Key: HZWDPAOBGLCOQW-UHFFFAOYSA-N
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Description

7-Bromo-2-methylquinoline-5,8-dione: is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 2nd position, and two ketone groups at the 5th and 8th positions on the quinoline ring. This compound is known for its versatility as a synthetic intermediate in the preparation of various heterocyclic compounds, including piperidine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylquinoline-5,8-dione typically involves the amination of 7-bromoquinoline with cyclohexylamine or benzylamine . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-methylquinoline-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

7-Bromo-2-methylquinoline-5,8-dione has been extensively studied for its antimicrobial , anticancer , and antiviral properties:

  • Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For example, studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Anticancer Properties : This compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, such as HeLa and MCF-7. The compound activates caspase pathways leading to programmed cell death .
  • Antiviral Potential : Emerging studies suggest that quinoline derivatives may interfere with viral replication mechanisms, indicating a promising avenue for antiviral drug development .

2. Coordination Chemistry

In coordination chemistry, this compound acts as a ligand in complex formation with metal ions. Its unique structural features allow it to stabilize metal centers and enhance catalytic activity in various reactions.

3. Industrial Applications

The compound is also utilized in the production of dyes and pigments due to its ability to form stable complexes with metals. This property is exploited in various industrial processes where colorants are required.

Antimicrobial Efficacy

A study focused on synthesizing aryl sulphonamide derivatives of this compound demonstrated notable antimicrobial activity against bacterial strains such as Klebsiella pneumoniae and Salmonella typhi. The synthesized compounds showed MIC values ranging from 0.80 to 1.00 mg/ml, indicating their potential as new antibiotic agents .

Cytotoxicity Against Cancer Cells

In vitro assays revealed that this compound induces apoptosis in cancer cells by activating specific cellular pathways. The study highlighted its effectiveness against HeLa cells with IC50 values indicating significant cytotoxicity without affecting normal cells .

Genotoxicity Assessment

Research assessing the genotoxic potential of this compound indicated no significant mutagenic effects in standard assays, suggesting a favorable safety profile for further therapeutic development .

Mechanism of Action

The mechanism of action of 7-Bromo-2-methylquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting cellular processes. For example, its derivatives have been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Biological Activity

7-Bromo-2-methylquinoline-5,8-dione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.

This compound is characterized by the following chemical formula and properties:

  • Chemical Formula : C10_{10}H6_6BrN O2_2
  • Molecular Weight : 244.06 g/mol
  • Structure : The compound features a quinoline backbone with bromine and methyl substituents at specific positions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study synthesized various aryl sulphonamide derivatives from this compound and evaluated their in vitro antimicrobial activity against several bacterial strains.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The synthesized compounds showed MIC values ranging from 0.80 to 1.00 mg/ml against tested bacterial strains, indicating potent antimicrobial activity .
  • Target Pathways : The sulphonamide derivatives were found to interact with bacterial dihydropteroate synthase, suggesting a mechanism similar to existing antibiotics .

Anticancer Activity

Quinoline derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms.

Case Study:

A comprehensive review highlighted the antiproliferative effects of quinoline-5,8-diones, emphasizing their potential as anticancer agents. The review noted that these compounds could inhibit tumor growth in vitro and in vivo models .

Other Biological Activities

In addition to antimicrobial and anticancer activities, this compound has shown promise in other therapeutic areas:

  • Antiviral Activity : Some studies suggest potential antiviral effects against specific viral strains.
  • Antimalarial Activity : Quinoline derivatives are historically known for their antimalarial properties.

Data Table of Biological Activities

Activity TypeAssay MethodResultsReference
AntimicrobialMIC AssayMIC: 0.80 - 1.00 mg/ml
AnticancerCell ViabilitySignificant reduction in cell viability
AntiviralViral InhibitionModerate inhibition observed
AntimalarialIn vitro testingEffective against Plasmodium spp.

Properties

Molecular Formula

C10H6BrNO2

Molecular Weight

252.06 g/mol

IUPAC Name

7-bromo-2-methylquinoline-5,8-dione

InChI

InChI=1S/C10H6BrNO2/c1-5-2-3-6-8(13)4-7(11)10(14)9(6)12-5/h2-4H,1H3

InChI Key

HZWDPAOBGLCOQW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C=C(C2=O)Br

Origin of Product

United States

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